3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a benzodioxole and a dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction, where a benzodioxole derivative reacts with the pyrrolidine ring.
Attachment of the Dichlorobenzenesulfonyl Group: This step involves the reaction of the intermediate compound with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts due to its structural complexity and potential bioactivity.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The benzodioxole and dichlorobenzenesulfonyl groups may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)pyrrolidine: Lacks the dichlorobenzenesulfonyl group, which may result in different chemical and biological properties.
1-(2,5-dichlorobenzenesulfonyl)pyrrolidine: Lacks the benzodioxole moiety, potentially affecting its reactivity and applications.
3-(2H-1,3-benzodioxol-5-yl)-1-(benzenesulfonyl)pyrrolidine: Similar structure but without the chlorine atoms, which could influence its chemical behavior and biological activity.
Uniqueness
The presence of both the benzodioxole and dichlorobenzenesulfonyl groups in 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine makes it unique. These groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c18-13-2-3-14(19)17(8-13)25(21,22)20-6-5-12(9-20)11-1-4-15-16(7-11)24-10-23-15/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHSNXRCCGMCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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